molecular formula C10H17N3S2 B14544737 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- CAS No. 61796-26-7

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)-

Cat. No.: B14544737
CAS No.: 61796-26-7
M. Wt: 243.4 g/mol
InChI Key: ODMOEKBJFGNEGG-UHFFFAOYSA-N
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Description

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of thiazole derivatives with piperazine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as acetonitrile, tetrahydrofuran, or dimethylformamide, and may require the presence of catalysts or reagents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- include other thiazole derivatives and piperazine derivatives. Some examples include:

  • Thiazole
  • Thiazolidine
  • Piperazine
  • Substituted thiazole derivatives

Uniqueness

The uniqueness of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-methyl-1-piperazinyl)- lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61796-26-7

Molecular Formula

C10H17N3S2

Molecular Weight

243.4 g/mol

IUPAC Name

4,4-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-thione

InChI

InChI=1S/C10H17N3S2/c1-10(2)8(14)15-9(11-10)13-6-4-12(3)5-7-13/h4-7H2,1-3H3

InChI Key

ODMOEKBJFGNEGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)SC(=N1)N2CCN(CC2)C)C

Origin of Product

United States

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